REACTION_SMILES
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[CH2:41]1[O:42][CH2:43][CH2:44][CH2:45]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([CH2:10][P:11]([O:12][CH3:13])([O:14][CH3:15])=[O:16])[cH:8][cH:9]1)=[O:17].[CH3:46][CH2:47][O:48][C:49](=[O:50])[CH3:51].[CH:18]([N-:19][CH:20]([CH3:21])[CH3:22])([CH3:23])[CH3:24].[Li+:25].[O:26]([C:27]([CH3:28])([CH3:29])[CH3:30])[C:31](=[O:32])[N:33]1[CH2:34][CH2:35][C:36](=[O:39])[CH2:37][CH2:38]1.[OH2:40]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([CH:10]=[C:36]2[CH2:35][CH2:34][N:33]([C:31]([O:26][C:27]([CH3:28])([CH3:29])[CH3:30])=[O:32])[CH2:38][CH2:37]2)[cH:8][cH:9]1)=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(CP(=O)(OC)OC)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(=O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C=C2CCN(C(=O)OC(C)(C)C)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |